N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
“N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is a chemical compound with the molecular formula C17H17N3OS2 . It is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of “N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is based on the 1,3,4-thiadiazole scaffold. This scaffold and its derivatives possess a wide range of biological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The average mass of “N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is 343.466 Da and its monoisotopic mass is 343.081299 Da .Scientific Research Applications
Nanocrystals and Nanotechnology
Nanocrystals are tiny crystalline particles with dimensions on the nanometer scale. They possess unique properties due to their small size, such as quantum confinement effects. Here’s how N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide can be applied:
- Quantum Dots : These semiconductor nanocrystals emit light of specific wavelengths when excited. N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide could serve as a precursor for quantum dots, enabling applications in imaging, solar cells, and displays .
Peptide Synthesis
The compound contains a tert-butylthio group, which is synthetically useful for introducing sulfur-containing moieties into peptides. This process is crucial in biochemistry for producing peptides with specific properties.
Nucleic Acid Aptamers
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide could be explored for developing nucleic acid aptamers. These synthetic oligonucleotides have potential applications in diagnostics, drug delivery, and therapeutics. Xeno-nucleic acids (XNAs) like this compound are not recognized and degraded by nucleases, making them suitable for in vivo use .
Future Directions
The 1,3,4-thiadiazole scaffold, which includes “N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide”, has shown promise in various areas of medicinal chemistry due to its wide range of biological activities . Future research could focus on exploring these activities further and developing new derivatives with enhanced properties.
properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-3-4-7-21-14-18-17-13(22-14)16-12(19)10-8-9(15)5-6-11(10)20-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLSVYWOWZNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide |
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